molecular formula C26H45NO19 B1164175 LNnH-N-acetyl-spacer4-NH2

LNnH-N-acetyl-spacer4-NH2

Cat. No.: B1164175
Attention: For research use only. Not for human or veterinary use.
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Description

LNnH-N-acetyl-spacer4-NH2 is a synthetic oligosaccharide derivative based on the lacto-N-neohexaose (LNnH) core structure, modified with an N-acetyl group and a tetraethylene glycol (spacer4) linker terminated by a primary amine (-NH₂). This compound is designed to enhance solubility and facilitate conjugation with biomolecules (e.g., proteins, fluorescent probes) for applications in glycobiology research, diagnostics, and vaccine development. Its structure combines the natural glycan epitope of LNnH with synthetic flexibility, making it a valuable tool for studying carbohydrate-protein interactions and immune responses .

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-NAc-spacer4-NH2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between LNnH-N-acetyl-spacer4-NH2 and related oligosaccharide derivatives:

Compound Core Structure Modifications Molecular Weight (Da) Key Applications Source/Supplier
This compound Lacto-N-neohexaose N-acetyl, spacer4-NH₂ ~1,550 (estimated) Bioconjugation, glycan array studies Elicityl (GLY022-Nac-sp4-NH2)
LNnH-N-acetyl-propargyl Lacto-N-neohexaose N-acetyl, propargyl ~1,300 (estimated) Click chemistry, fluorescent labeling Elicityl (GLY022-NPR) ; Xi'an Qiyue
Para-LNnH (GLY022) Lacto-N-neohexaose Para-isomer of LNnH ~1,200 (estimated) Binding specificity assays Elicityl
Lacto-N-neooctaose (LNnO) Lacto-N-neooctaose Unmodified ~1,800 (estimated) Host-pathogen interaction studies Elicityl (GLY023)
6GrA1-N-acetyl-spacer4-NH2 6′-Galactosaminyl-lactose N-acetyl, spacer4-NH₂ ~1,400 (estimated) Cancer biomarker research Xi'an Qiyue
LNnT-N-acetyl-propargyl Lacto-N-neotetraose N-acetyl, propargyl ~900 (estimated) Glycopolymer synthesis Xi'an Qiyue

Key Findings :

Structural Flexibility :

  • This compound and LNnH-N-acetyl-propargyl share the same LNnH core but differ in terminal functional groups. The spacer4-NH₂ group enables amine-based conjugation (e.g., NHS ester coupling), while the propargyl group supports copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Para-LNnH lacks synthetic modifications, highlighting its role in studying natural glycan conformations .

Biological Specificity: this compound exhibits stronger binding to lectins (e.g., galectins) compared to 6GrA1-N-acetyl-spacer4-NH2, which has a shorter core structure and distinct terminal galactosamine . Lacto-N-neooctaose (LNnO), with an extended glycan chain, shows higher affinity for bacterial adhesins than LNnH derivatives, emphasizing chain length’s role in pathogen recognition .

Technical Advantages :

  • The spacer4 linker in This compound reduces steric hindrance during conjugation, improving coupling efficiency by ~30% compared to shorter spacers (e.g., spacer2 in 6GrA1-NAc-spacer2-NH2 ) .
  • LNnH-N-acetyl-propargyl is preferred for fluorescence tagging due to its compatibility with azide-functionalized dyes, whereas the NH₂-terminated derivative is optimal for covalent immobilization on carboxylated surfaces .

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